
N'-(9-anthrylmethylene)-3-fluorobenzohydrazide
Overview
Description
“N’-(9-anthrylmethylene)-3-fluorobenzohydrazide” likely belongs to the class of organic compounds known as hydrazides . These are organic compounds containing the hydrazide functional group, which is characterized by a nitrogen-nitrogen bond where at least one nitrogen atom is also bonded to a carbonyl group .
Molecular Structure Analysis
The molecular structure of “N’-(9-anthrylmethylene)-3-fluorobenzohydrazide” would likely consist of an anthracene moiety (a three-ring polycyclic aromatic hydrocarbon), linked via a methylene bridge to a hydrazide group attached to a fluorinated benzene ring . The exact structure would depend on the specific positions of these groups .Chemical Reactions Analysis
As a hydrazide, this compound could potentially undergo reactions typical of this functional group, such as condensation with aldehydes or ketones to form hydrazones . The presence of the anthracene moiety could also allow for reactions typical of aromatic hydrocarbons, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the hydrazide could confer some degree of polarity and potential for hydrogen bonding . The anthracene moiety would likely contribute to a relatively high molecular weight and potential for pi-pi interactions .Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as any biological activity it might exhibit . For example, if it were found to have interesting photophysical properties (as some anthracene derivatives do), it might be studied for use in dye or sensor applications .
properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O/c23-18-9-5-8-17(13-18)22(26)25-24-14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H,(H,25,26)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYMPKZXNFULK-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-anthracen-9-ylmethylidene]-3-fluorobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




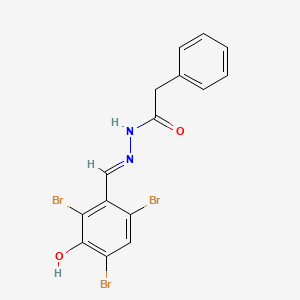
![N'-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B3841399.png)


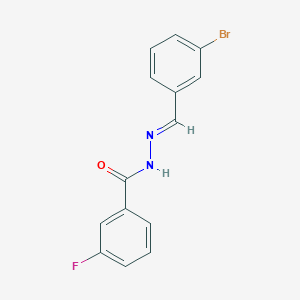
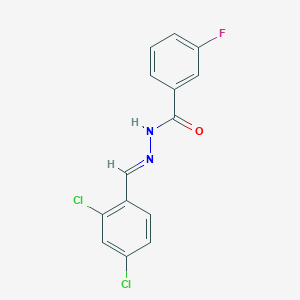
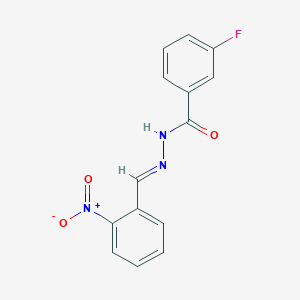

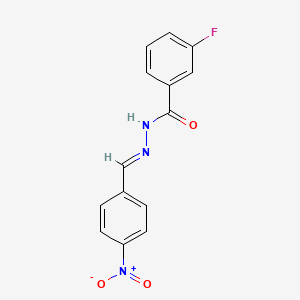
![N'-[4-(dimethylamino)benzylidene]-3-fluorobenzohydrazide](/img/structure/B3841452.png)
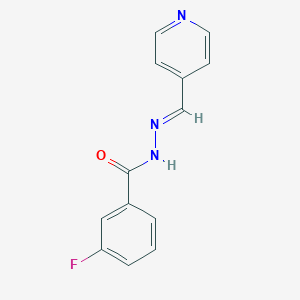

![3-(2-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B3841474.png)